2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with a chloro group and a sulfanylmethyl group, connected to a pyrrolidine ring with a tert-butyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the chlorination of pyridazine to introduce the chloro group. This is followed by the introduction of the sulfanylmethyl group through a nucleophilic substitution reaction. The pyrrolidine ring is then formed through a cyclization reaction, and the tert-butyl ester is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro and sulfanylmethyl groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrrolidine ring and tert-butyl ester may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-[(6-Chloro-pyridazin-3-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- 3-Chloro-6-methylpyridazine
Uniqueness
2-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20ClN3O2S |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl 2-[(6-chloropyridazin-3-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-8-4-5-10(18)9-21-12-7-6-11(15)16-17-12/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
XFWDQVRLWWOCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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